molecular formula C19H22N8O B2847458 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1902897-74-8

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2847458
CAS No.: 1902897-74-8
M. Wt: 378.44
InChI Key: KSBFYDBSFVZSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H22N8O and its molecular weight is 378.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound that can be synthesized through various chemical methods, contributing to the field of heterocyclic chemistry. For instance, the synthesis of novel N-cycloalkanes, morpholines, piperazines, and pyrazole derivatives has been explored through intramolecular cyclization processes, highlighting the versatility and potential of incorporating the pyrazole moiety for developing new chemical entities (Yuh-Wen Ho & Maw-Cherng Suen, 2013). Such compounds have implications in drug development, offering a structural basis for the synthesis of potential therapeutic agents.

Molecular Interaction and Receptor Antagonism

Molecular interaction studies have revealed the antagonist potential of compounds similar to this compound, particularly in the context of cannabinoid receptors. The structural analogs of this compound demonstrate potent and selective antagonism for the CB1 cannabinoid receptor, providing insights into the conformational preferences and molecular mechanisms underlying receptor-ligand interactions (J. Shim et al., 2002). These findings are crucial for the design of new therapeutic agents targeting cannabinoid receptors, with potential applications in treating disorders related to cannabinoid system dysregulation.

Antituberculosis Activity

Research into the development of novel Mycobacterium tuberculosis inhibitors has identified derivatives of this compound as promising candidates. Specifically, studies on 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have shown significant inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase, with certain compounds exhibiting potent in vitro activities and low cytotoxicity (Ganesh Samala et al., 2013). These findings underscore the potential of this compound derivatives in the development of new antituberculosis therapies.

Antagonistic Activities and Biofilm Inhibition

In addition to their potential as antituberculosis agents, certain derivatives of this compound have been studied for their antibacterial efficacies and biofilm inhibition activities. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown significant antibacterial activities and biofilm inhibition, surpassing reference drugs in effectiveness against various bacterial strains (Ahmed E. M. Mekky & S. Sanad, 2020). These findings highlight the broad spectrum of biological activities exhibited by derivatives of this compound, suggesting their potential in developing new antibacterial and biofilm-preventive agents.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O/c28-19(14-2-1-3-16(10-14)27-12-20-24-25-27)21-15-6-8-26(9-7-15)18-11-17(22-23-18)13-4-5-13/h1-3,10-13,15H,4-9H2,(H,21,28)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBFYDBSFVZSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.